N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)isoxazole-3-carboxamide
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Description
N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient Synthesis and Chemoselective Cyclization
A convergent and efficient synthesis of pharmaceutically relevant 1-arylindazole-3-carboxamides, which are structurally related to the compound , has been reported. These molecules are obtained through a strategic reaction followed by chemoselective Buchwald–Hartwig intramolecular cyclization, highlighting the versatility of indazole carboxamides in drug development and synthesis (Giustiniano et al., 2016).
Isoxazole-Containing Compounds as Enzyme Inhibitors
Isoxazole-containing sulfonamides, including structures similar to the query compound, have shown potent inhibitory properties against carbonic anhydrase II and VII, enzymes of significant interest for targeting conditions such as glaucoma and neuropathic pain. This suggests a potential research and therapeutic application for isoxazole-carboxamide derivatives (Altuğ et al., 2017).
Novel Derivatives and Biological Activity
Research on N-(ferrocenylmethyl)benzene-carboxamide derivatives, though not directly matching the query compound, demonstrates the interest in exploring novel carboxamide derivatives for their cytotoxic effects against cancer cell lines. Such studies contribute to the understanding of the structure-activity relationships crucial for the development of new anticancer agents (Kelly et al., 2007).
Properties
IUPAC Name |
N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(2)28-18-10-6-9-17-19(18)20(22-21(26)16-11-12-27-24-16)23-25(17)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTQDERMABXPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2CC3=CC=CC=C3)NC(=O)C4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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